Fluorizoline

Description

Structure

3D Structure

Properties

IUPAC Name |

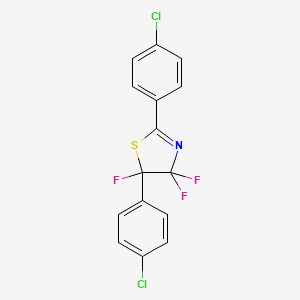

2,5-bis(4-chlorophenyl)-4,4,5-trifluoro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2F3NS/c16-11-5-1-9(2-6-11)13-21-15(19,20)14(18,22-13)10-3-7-12(17)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDLZQYCDVDWNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(C(S2)(C3=CC=C(C=C3)Cl)F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fluorizoline: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorizoline is a synthetic diaryl trifluorothiazoline compound that has emerged as a potent inducer of apoptosis in various cancer cell lines, acting independently of the p53 tumor suppressor protein. It exerts its cytotoxic effects by directly binding to prohibitins (PHB1 and PHB2), mitochondrial chaperone proteins, leading to the upregulation of pro-apoptotic BCL-2 family members NOXA and BIM. This technical guide provides a comprehensive overview of the chemical structure, a detailed synthesis protocol, and an in-depth analysis of the experimental methodologies used to characterize its biological activity and mechanism of action.

Chemical Structure and Properties

This compound is chemically known as 4-(4-chlorophenyl)-2-(4-chlorophenyl)-4-(trifluoromethyl)-4,5-dihydrothiazole. Its structure is characterized by a central trifluoromethylated dihydrothiazoline ring substituted with two 4-chlorophenyl groups.

| Property | Value | Reference |

| IUPAC Name | 4-(4-chlorophenyl)-2-(4-chlorophenyl)-4-(trifluoromethyl)-4,5-dihydrothiazole | |

| Molecular Formula | C₁₆H₁₀Cl₂F₃NS | [1] |

| Molecular Weight | 390.2 g/mol | [1] |

| CAS Number | 1362243-70-6 | [1] |

| Appearance | White to beige powder | |

| Solubility | Soluble in DMSO |

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2,2,2-trifluoro-1-(4-chlorophenyl)ethan-1-one.

-

To a solution of 4-chlorobenzaldehyde in an appropriate solvent (e.g., dichloromethane), add a trifluoromethylating agent (e.g., trifluoromethyltrimethylsilane with a fluoride catalyst) at a controlled temperature.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Step 2: Synthesis of the corresponding thioketone.

-

The trifluoromethyl ketone from Step 1 is treated with a thionating agent, such as Lawesson's reagent, in a suitable solvent like toluene.

-

The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC).

-

The solvent is evaporated, and the crude thioketone is purified.

Step 3: Cyclocondensation to form the dihydrothiazoline ring.

-

The thioketone is reacted with 2-amino-1-(4-chlorophenyl)ethan-1-ol in the presence of a dehydrating agent or via azeotropic removal of water.

-

This cyclocondensation reaction forms the dihydrothiazoline ring.

-

The final product, this compound, is purified by recrystallization or column chromatography.

Characterization: The structure of the synthesized this compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action involves the direct binding to prohibitin 1 (PHB1) and prohibitin 2 (PHB2).[2][3] This interaction disrupts the normal function of prohibitins, leading to mitochondrial stress and the activation of the intrinsic apoptotic pathway.

Prohibitin Binding and Induction of Apoptosis

This compound's binding to PHB1 and PHB2 is a critical initiating event. This leads to the upregulation of the pro-apoptotic BH3-only proteins NOXA and, in some cellular contexts, BIM. NOXA and BIM, in turn, neutralize anti-apoptotic BCL-2 family proteins, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Involvement of the Integrated Stress Response

Recent studies have shown that this compound also activates the Integrated Stress Response (ISR). This is characterized by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global decrease in protein synthesis and the preferential translation of stress-related transcription factors like ATF4 and ATF3. These transcription factors can contribute to the upregulation of NOXA.

Quantitative Biological Data

The pro-apoptotic activity of this compound has been quantified in various cancer cell lines, particularly in chronic lymphocytic leukemia (CLL).

| Cell Type | Assay | Parameter | Value (µM) | Time Point (hours) | Reference |

| Primary CLL cells | Cell Viability | EC₅₀ | 8.1 ± 0.6 | 24 | |

| Primary CLL cells | Cell Viability | EC₅₀ | 5.5 ± 0.6 | 48 | |

| MEC-1 (CLL cell line) | Cytotoxicity | IC₅₀ | 7.5 | 24, 48, 72 | |

| JVM-3 (CLL cell line) | Cytotoxicity | IC₅₀ | 1.5 | 24, 48, 72 | |

| Normal B cells | Cell Viability | EC₅₀ | 10.9 ± 0.8 | 24 | |

| Normal T cells | Cell Viability | EC₅₀ | 19.1 ± 2.2 | 24 |

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines (e.g., HeLa, Jurkat, CLL cell lines MEC-1, JVM-3) and primary CLL cells from patients.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and stored at -20°C. The stock solution is diluted in culture medium to the desired final concentration for experiments. A vehicle control (DMSO) is run in parallel.

Cell Viability Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: After treatment with this compound for the desired time, both adherent and floating cells are collected.

-

Staining: Cells are washed with cold phosphate-buffered saline (PBS) and resuspended in 1X Annexin V binding buffer. Annexin V-FITC (or another fluorophore conjugate) and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Analysis: The stained cells are analyzed by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of proteins involved in the apoptotic pathway.

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., NOXA, BIM, cleaved caspase-3, PARP, β-actin as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound represents a promising class of anti-cancer compounds with a distinct mechanism of action. Its ability to induce apoptosis in a p53-independent manner by targeting prohibitins makes it a valuable tool for cancer research and a potential lead for the development of novel therapeutics, particularly for malignancies like chronic lymphocytic leukemia. This technical guide provides a foundational understanding of its chemical properties, synthesis, and the experimental methodologies crucial for its continued investigation.

References

- 1. The prohibitin-binding compound this compound induces apoptosis in chronic lymphocytic leukemia cells ex vivo but fails to prevent leukemia development in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The prohibitin-binding compound this compound induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Prohibitin-Binding Compound this compound Activates the Integrated Stress Response through the eIF2α Kinase HRI - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Fluorizoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorizoline is a novel synthetic small molecule that has emerged as a potent inducer of apoptosis in a wide range of cancer cell lines.[1][2] This diaryl trifluorothiazoline compound selectively targets prohibitin 1 and 2 (PHB1 and PHB2), scaffold proteins primarily located in the inner mitochondrial membrane that play crucial roles in cell survival, proliferation, and apoptosis.[1] By binding to prohibitins, this compound disrupts their normal function, leading to mitochondrial stress and the activation of apoptotic pathways, making it a promising candidate for cancer therapy. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental protocols associated with this compound.

Discovery

This compound was identified from a new class of synthesized small molecules featuring an unprecedented trifluorothiazoline scaffold.[1] The pro-apoptotic activity of these compounds was evaluated, and this compound was selected as a potent inducer of apoptosis across a broad spectrum of tumor cell lines, acting independently of the p53 tumor suppressor protein.[1] High-performance affinity purification identified PHB1 and PHB2 as the direct molecular targets of this compound.

Synthesis of this compound

The synthesis of this compound was first described by Pérez-Perarnau et al. in 2014. The detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Starting materials and reagents (as described in the original publication)

-

Appropriate solvents (e.g., dichloromethane, methanol)

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condensers, magnetic stirrers, etc.)

-

Purification apparatus (e.g., column chromatography system)

-

Analytical instruments for characterization (NMR, mass spectrometry)

Procedure:

The synthesis of this compound involves a multi-step process. The following is a generalized procedure based on the initial discovery paper. For precise details, including reactant quantities and reaction conditions, it is imperative to consult the supplementary information of Pérez-Perarnau et al., 2014, Angewandte Chemie International Edition.

-

Step 1: Synthesis of the trifluorothiazoline scaffold. This initial step involves the construction of the core heterocyclic ring system.

-

Step 2: Functionalization of the scaffold. Subsequent steps involve the addition of the diaryl moieties to the trifluorothiazoline core through coupling reactions.

-

Purification: The crude product is purified using techniques such as column chromatography to yield pure this compound.

-

Characterization: The final compound's structure and purity are confirmed by analytical methods like 1H NMR, 13C NMR, and mass spectrometry.

Mechanism of Action

This compound exerts its pro-apoptotic effects primarily through the induction of the intrinsic (mitochondrial) apoptotic pathway and the integrated stress response (ISR).

Interaction with Prohibitins and Induction of Mitochondrial Stress

This compound directly binds to PHB1 and PHB2 in the inner mitochondrial membrane. This interaction disrupts the normal function of the prohibitin complex, leading to mitochondrial fragmentation, cristae disorganization, and the production of reactive oxygen species (ROS). This mitochondrial stress is a key initiating event in the apoptotic cascade.

Activation of the Integrated Stress Response (ISR)

This compound treatment activates the ISR, a cellular stress response pathway. This is characterized by the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn leads to the preferential translation of activating transcription factor 4 (ATF4). ATF4, along with activating transcription factor 3 (ATF3), then transcriptionally upregulates the pro-apoptotic BH3-only protein NOXA.

Induction of the Mitochondrial Apoptotic Pathway

The upregulation of NOXA is a critical step in this compound-induced apoptosis. NOXA sequesters the anti-apoptotic protein MCL-1, thereby liberating pro-apoptotic proteins like BIM. This leads to the activation of BAX and BAK, which permeabilize the outer mitochondrial membrane, resulting in the release of cytochrome c and the activation of caspases, ultimately leading to apoptosis.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in this compound's mechanism of action.

Caption: this compound's mechanism of action involves binding to prohibitins, inducing mitochondrial stress, activating the ISR pathway via HRI, and ultimately triggering mitochondrial apoptosis through NOXA upregulation.

Quantitative Data

The following tables summarize the cytotoxic effects of this compound across various cell lines.

Table 1: EC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (µM) | Time Point | Reference |

| CLL Cells (mean) | Chronic Lymphocytic Leukemia | 8.1 ± 0.6 | 24h | |

| CLL Cells (mean) | Chronic Lymphocytic Leukemia | 5.5 ± 0.6 | 48h | |

| Normal B Cells | Non-malignant | 10.9 ± 0.8 | 24h | |

| Normal T Cells | Non-malignant | 19.1 ± 2.2 | 24h | |

| Jurkat | T-cell Leukemia | 3.6 | 24h | |

| HeLa | Cervical Cancer | 1.8 | 24h |

Table 2: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Time Point | Reference |

| Primary CLL Cells | Chronic Lymphocytic Leukemia | 9 | 24h | |

| Primary CLL Cells | Chronic Lymphocytic Leukemia | 4 | 48h | |

| Primary CLL Cells | Chronic Lymphocytic Leukemia | 4 | 72h | |

| MEC-1 | Chronic Lymphocytic Leukemia | 7.5 | - | |

| JVM-3 | Chronic Lymphocytic Leukemia | 1.5 | - |

Key Experimental Protocols

Detailed methodologies for studying the effects of this compound are provided below. These protocols are based on those reported in the cited literature and may require optimization for specific experimental conditions.

Experimental Workflow for Assessing this compound's Effects

Caption: A typical experimental workflow to investigate the biological effects of this compound on cancer cells.

Protocol 1: Cell Viability Assay (Annexin V/PI Staining and Flow Cytometry)

This protocol is used to quantify apoptosis by detecting the externalization of phosphatidylserine (Annexin V) and plasma membrane integrity (Propidium Iodide).

Materials:

-

Cancer cell lines of interest

-

This compound

-

DMSO (vehicle control)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 1.25 to 20 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 2: Western Blot Analysis

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis and the ISR.

Materials:

-

Treated cell pellets

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against PARP, Caspase-3, NOXA, ATF4, p-eIF2α, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets with lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix a specific amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL reagents to the membrane and visualize the protein bands using an imaging system. Use a loading control like β-actin to normalize protein levels.

Conclusion

This compound is a promising anti-cancer agent that induces apoptosis through a well-defined mechanism involving the targeting of prohibitins, induction of mitochondrial stress, and activation of the integrated stress response. The experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and other prohibitin-binding compounds. The provided quantitative data and signaling pathway diagrams offer a clear and concise summary of the current understanding of this novel compound. As research in this area continues, this compound may pave the way for new therapeutic strategies in oncology.

References

- 1. A trifluorinated thiazoline scaffold leading to pro-apoptotic agents targeting prohibitins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The prohibitin-binding compound this compound induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluorizoline's Mechanism of Action in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorizoline is a synthetic, small-molecule compound that has demonstrated potent pro-apoptotic activity across a range of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underpinning this compound-induced apoptosis. By selectively targeting prohibitins (PHBs), this compound triggers a cascade of events culminating in the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This process is primarily mediated by the upregulation of the BH3-only protein NOXA, and in some cellular contexts, BIM. Furthermore, the induction of NOXA is intricately linked to the activation of the Integrated Stress Response (ISR). This guide will detail the signaling pathways, present key quantitative data, and outline the experimental protocols used to elucidate this mechanism.

Core Mechanism of Action: Targeting Prohibitins to Induce Mitochondrial Apoptosis

This compound exerts its pro-apoptotic effects by directly binding to prohibitin 1 (PHB1) and prohibitin 2 (PHB2), highly conserved proteins predominantly located in the inner mitochondrial membrane.[1][2][3] This interaction is a critical initiating event, as cells depleted of PHBs exhibit significant resistance to this compound-induced cell death.[2] The binding of this compound to the PHB complex disrupts their normal function, leading to mitochondrial stress and the subsequent activation of the intrinsic apoptotic pathway.[3]

The commitment to apoptosis following this compound treatment is dependent on the BCL-2 family of proteins, which are central regulators of the mitochondrial pathway. Specifically, this compound treatment leads to a significant upregulation of the pro-apoptotic BH3-only proteins NOXA and, in a context-dependent manner, BIM. This increase in NOXA and BIM protein levels occurs prior to the activation of caspases. NOXA and BIM act by neutralizing anti-apoptotic BCL-2 proteins, thereby allowing the effector proteins BAX and BAK to oligomerize at the outer mitochondrial membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death. Evidence for the involvement of the mitochondrial pathway is further substantiated by the observation of PARP cleavage and caspase-3 cleavage in this compound-treated cells.

Quantitative Data Summary

The pro-apoptotic efficacy of this compound has been quantified across various cancer cell lines and primary patient samples. The following tables summarize key data points from published studies.

Table 1: Cytotoxicity of this compound in Chronic Lymphocytic Leukemia (CLL) Cells

| Cell Type | Parameter | Value | Incubation Time | Reference |

| Primary CLL Cells (n=34) | EC50 | 8.1 ± 0.6 µM (mean) | 24 hours | |

| Primary CLL Cells (n=7) | IC50 | 9 µM | 24 hours | |

| IC50 | 4 µM | 48 hours | ||

| IC50 | 4 µM | 72 hours | ||

| MEC-1 (CLL cell line) | IC50 | 7.5 µM | Not Specified | |

| JVM-3 (CLL cell line) | IC50 | 1.5 µM | Not Specified |

Table 2: Effect of this compound on Cell Viability in Chronic Lymphocytic Leukemia (CLL)

| Treatment | Cell Viability (%) | Incubation Time | Reference |

| Control | 70.0 ± 1.9% | 24 hours | |

| 10 µM this compound | 28.1 ± 2.6% | 24 hours |

The Role of the Integrated Stress Response (ISR)

Recent studies have elucidated the upstream signaling pathway leading to the upregulation of NOXA. This compound treatment activates the Integrated Stress Response (ISR), a cellular stress response pathway. The induction of NOXA is transcriptionally regulated by the ISR-related transcription factors ATF3 and ATF4. The activation of the ISR is primarily mediated by the eIF2α kinase HRI (Heme-Regulated Inhibitor), which is responsive to mitochondrial stress. Upon activation, HRI phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to the preferential translation of ATF4 mRNA. ATF4, in turn, transcriptionally activates the expression of NOXA. While this compound can also induce ER stress and activate another eIF2α kinase, PERK, this activation is not the primary driver of the ISR in this context.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental Workflow for Assessing this compound-Induced Apoptosis

Caption: Workflow for apoptosis assessment.

Detailed Experimental Protocols

Cell Culture and Reagents

-

Cell Lines: Cancer cell lines (e.g., HeLa, HAP1, MEC-1, JVM-3) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% heat-inactivated fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Primary Cells: Primary chronic lymphocytic leukemia (CLL) cells are isolated from patient peripheral blood mononuclear cells (PBMCs).

-

This compound: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 20 or 100 mM) and stored at -20°C.

Cell Viability and Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining:

-

Cells are seeded in appropriate culture plates and treated with various concentrations of this compound for the desired time points.

-

Following treatment, cells are harvested and washed with cold phosphate-buffered saline (PBS).

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescently-conjugated Annexin V (e.g., Annexin V-APC) and a viability dye (e.g., PI or 7-AAD) are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature for 10-15 minutes.

-

The percentage of apoptotic cells (Annexin V positive) and dead cells (Annexin V and PI/7-AAD positive) is determined by flow cytometry.

-

Western Blot Analysis

-

Protein Extraction:

-

After treatment with this compound, cells are washed with cold PBS and lysed in a suitable lysis buffer (e.g., Laemmli sample buffer) containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a protein assay kit (e.g., BCA assay).

-

-

SDS-PAGE and Immunoblotting:

-

Equal amounts of protein (e.g., 25 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against target proteins (e.g., NOXA, BIM, cleaved caspase-3, cleaved PARP, PHB1, PHB2, ATF4, p-eIF2α, and a loading control like β-actin or HSC70) overnight at 4°C.

-

The membrane is washed and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Reverse Transcriptase Multiplex Ligation-Dependent Probe Amplification (RT-MLPA)

-

RNA Isolation and cDNA Synthesis:

-

Total RNA is isolated from this compound-treated and untreated cells using a suitable RNA isolation kit (e.g., RNeasy Micro kit).

-

RNA (e.g., 200 ng) is reverse transcribed into cDNA using a gene-specific primer mix.

-

-

Ligation and PCR Amplification:

-

The resulting cDNA is annealed to the RT-MLPA probe mix.

-

Annealed oligonucleotides are ligated.

-

The ligation products are amplified by PCR using FAM-labeled primers.

-

-

Fragment Analysis:

-

The final PCR fragments are separated by capillary electrophoresis.

-

The relative abundance of mRNAs of the genes of interest is determined by analyzing the peak areas.

-

siRNA-Mediated Gene Silencing

-

Transfection:

-

Cells are seeded to achieve a specific confluency at the time of transfection.

-

Small interfering RNAs (siRNAs) targeting specific genes (e.g., BAX, BAK, PHB2) or a non-targeting control (scramble) are transfected into cells using a suitable transfection reagent according to the manufacturer's protocol.

-

The efficiency of gene silencing is typically validated by Western blot analysis 48-72 hours post-transfection.

-

Following gene silencing, cells are treated with this compound, and apoptosis is assessed as described above.

-

Conclusion and Future Directions

This compound represents a promising class of anti-cancer compounds that induce apoptosis through a well-defined mechanism involving the targeting of prohibitins and the subsequent activation of the intrinsic apoptotic pathway via NOXA and BIM upregulation. The involvement of the Integrated Stress Response further refines our understanding of its mode of action. The synergistic effects observed when this compound is combined with other anti-cancer agents, such as ibrutinib and venetoclax, suggest its potential utility in combination therapies. Future research should focus on optimizing the pharmacokinetic properties of this compound to enhance its in vivo efficacy and further exploring its therapeutic potential in various cancer types. While in vitro studies have been promising, translating these findings into successful in vivo outcomes remains a key challenge.

References

- 1. The prohibitin-binding compound this compound induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel prohibitin-binding compound induces the mitochondrial apoptotic pathway through NOXA and BIM upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Prohibitin-Binding Compound this compound Activates the Integrated Stress Response through the eIF2α Kinase HRI - PMC [pmc.ncbi.nlm.nih.gov]

Prohibitin 1 and 2 as Targets of Fluorizoline: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorizoline, a novel synthetic diaryl trifluorothiazoline compound, has emerged as a promising pro-apoptotic agent that selectively targets Prohibitin 1 (PHB1) and Prohibitin 2 (PHB2).[1][2][3][4] These highly conserved proteins are predominantly located in the inner mitochondrial membrane, where they form a ring-like hetero-oligomeric complex crucial for maintaining mitochondrial integrity and function.[3] This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with PHB1 and PHB2, the downstream signaling cascades it triggers, and its cytotoxic effects on cancer cells. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.

Mechanism of Action: Direct Engagement of Prohibitin 1 and 2

This compound exerts its biological effects through direct binding to the PHB1/2 complex in the inner mitochondrial membrane. This interaction disrupts the normal functions of prohibitins, leading to mitochondrial stress and the initiation of the intrinsic apoptotic pathway. The pro-apoptotic activity of this compound is critically dependent on the presence of PHB1 and PHB2, as cells depleted of these proteins exhibit significant resistance to the compound.

The binding of this compound to the PHB complex is thought to inhibit the pro-survival functions of these proteins, which are often overexpressed in various cancer types. This targeted engagement makes this compound a molecule of interest for cancer therapeutics, particularly in malignancies where PHB overexpression is a contributing factor to tumor progression.

Signaling Pathways Modulated by this compound

The interaction of this compound with prohibitins initiates a cascade of signaling events culminating in apoptosis. The primary pathways affected are the mitochondrial apoptotic pathway and the Integrated Stress Response (ISR).

Induction of the Mitochondrial Apoptotic Pathway

Binding of this compound to the PHB complex leads to mitochondrial dysfunction, characterized by mitochondrial fragmentation and cristae disorganization. This mitochondrial stress triggers the intrinsic apoptotic pathway, a process dependent on the pro-apoptotic proteins BAX and BAK.

A key event in this pathway is the upregulation of the BH3-only proteins NOXA and BIM. NOXA induction, in particular, appears to be a consistent and crucial step in this compound-induced apoptosis across various cancer cell types, including Chronic Lymphocytic Leukemia (CLL). The increased levels of NOXA and BIM lead to the activation of BAX and BAK, resulting in the release of cytochrome c from the mitochondria and subsequent caspase activation.

Figure 1: this compound-induced mitochondrial apoptosis pathway.

Activation of the Integrated Stress Response

This compound treatment also activates the Integrated Stress Response (ISR), a cellular stress response pathway. This activation is primarily mediated by the eIF2α kinase HRI (Heme-Regulated Inhibitor), which is responsive to mitochondrial stress. The activation of HRI leads to the phosphorylation of eIF2α, which in turn promotes the translation of the transcription factor ATF4. ATF4, along with ATF3, then drives the transcriptional upregulation of NOXA, linking the ISR to the apoptotic machinery. Interestingly, the role of the ISR in response to this compound can be context-dependent, exhibiting either pro-apoptotic or pro-survival effects in different cell lines.

Figure 2: this compound-induced Integrated Stress Response pathway.

Quantitative Analysis of this compound's Cytotoxic Activity

This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines, particularly in hematological malignancies. The following tables summarize the half-maximal effective concentration (EC50) and inhibitory concentration (IC50) values reported in the literature.

Table 1: EC50 Values of this compound in Chronic Lymphocytic Leukemia (CLL) and Normal Lymphocytes

| Cell Type | Number of Samples (n) | Treatment Duration | Mean EC50 (μM) ± SEM | EC50 Range (μM) |

| Primary CLL Cells | 34 | 24 hours | 8.1 ± 0.6 | 2.5 - 20 |

| Normal B Lymphocytes | 12 | 24 hours | 10.9 ± 0.8 | Not Reported |

| Normal T Lymphocytes | 12 | 24 hours | 19.1 ± 2.2 | >20 in 9/15 samples |

Data compiled from studies on primary patient samples.

Table 2: IC50 Values of this compound in CLL Cell Lines

| Cell Line | Treatment Duration (hours) | IC50 (μM) |

| MEC-1 | 24 | 7.5 |

| MEC-1 | 48 | 4 |

| MEC-1 | 72 | 4 |

| JVM-3 | 24 | 1.5 |

| JVM-3 | 48 | Not Reported |

| JVM-3 | 72 | Not Reported |

Data from in vitro studies on established CLL cell lines.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the interaction of this compound with Prohibitin 1 and 2 and its downstream effects.

Cell Viability and Apoptosis Assays

Objective: To quantify the cytotoxic and pro-apoptotic effects of this compound.

Methodology: Annexin V/Propidium Iodide (PI) or 7-AAD Staining followed by Flow Cytometry

-

Cell Culture and Treatment:

-

Culture cells (e.g., primary CLL cells, cancer cell lines) in appropriate media (e.g., RPMI 1640 supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin).

-

Plate cells at a suitable density.

-

Treat cells with a range of this compound concentrations (e.g., 1.25 to 20 μM) or vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).

-

-

Staining:

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add fluorescently labeled Annexin V (e.g., FITC, APC) and a viability dye (e.g., PI, 7-AAD).

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

Calculate EC50 or IC50 values from dose-response curves.

-

Figure 3: Experimental workflow for apoptosis assay.

Western Blotting

Objective: To detect and quantify changes in protein expression levels (e.g., NOXA, BIM, caspases, PARP, ATF4).

Methodology:

-

Protein Extraction:

-

Treat cells with this compound as described above.

-

Lyse cells in a suitable lysis buffer (e.g., Laemmli sample buffer) containing protease and phosphatase inhibitors.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by heating.

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the signal using an imaging system.

-

Use a loading control (e.g., β-actin, GAPDH, or HSC70) to normalize protein levels.

-

RNA Interference (siRNA)

Objective: To confirm the role of specific proteins (e.g., Prohibitins, NOXA, BIM, HRI) in this compound-induced apoptosis.

Methodology:

-

Transfection:

-

Transfect cells with siRNA duplexes targeting the gene of interest or a non-targeting scramble control using a suitable transfection reagent.

-

-

Incubation:

-

Incubate the cells for a sufficient period (e.g., 48-72 hours) to allow for knockdown of the target protein.

-

-

This compound Treatment and Analysis:

-

Treat the transfected cells with this compound.

-

Assess the effect of gene knockdown on this compound-induced apoptosis using viability assays and western blotting as described above.

-

Confirm the knockdown efficiency by western blotting for the target protein.

-

Conclusion and Future Directions

This compound represents a novel class of anti-cancer compounds that function by directly targeting the Prohibitin 1 and 2 complex. Its ability to induce apoptosis through the mitochondrial pathway and the Integrated Stress Response highlights a unique mechanism of action that can be exploited for therapeutic benefit. The quantitative data presented in this whitepaper underscores its potency, particularly in hematological malignancies.

Future research should focus on several key areas:

-

Improving Bioavailability: While potent in vitro, studies have shown that this compound may have poor bioavailability in vivo. medicinal chemistry efforts to improve its pharmacokinetic properties are warranted.

-

Combination Therapies: this compound has shown synergistic effects when combined with other anti-cancer agents like ibrutinib and venetoclax in CLL cells. Further exploration of combination strategies in various cancer models is a promising avenue.

-

Biomarker Development: Identifying predictive biomarkers for this compound sensitivity, such as PHB1/2 expression levels or the status of the ISR pathway, could help in patient stratification for future clinical trials.

References

- 1. The prohibitin-binding compound this compound induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel prohibitin-binding compound induces the mitochondrial apoptotic pathway through NOXA and BIM upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Prohibitin-Binding Compound this compound Activates the Integrated Stress Response through the eIF2α Kinase HRI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The prohibitin-binding compound this compound induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluorizoline's Role in the Integrated Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Fluorizoline is a synthetic, trifluorinated thiazoline compound that selectively binds to prohibitins (PHBs) and induces potent pro-apoptotic effects in a range of cancer cells.[1][2] While initially characterized by its disruption of the CRAF-MEK-ERK signaling pathway, recent evidence has revealed that this compound's primary mechanism for inducing apoptosis is through the activation of the Integrated Stress Response (ISR).[3][4] This guide provides a detailed technical overview of this compound's mechanism of action, focusing on its role as an ISR activator, and presents quantitative data and experimental protocols relevant to its study.

Introduction to this compound and the Integrated Stress Response

This compound is a novel small molecule that selectively targets Prohibitin 1 (PHB1) and Prohibitin 2 (PHB2), proteins primarily located in the inner mitochondrial membrane where they form ring-like complexes involved in mitochondrial homeostasis, cell survival, and proliferation.[4] By binding to PHBs, this compound disrupts their normal function, leading to mitochondrial stress.

The Integrated Stress Response (ISR) is a central signaling network that cells activate to cope with a variety of environmental and intracellular stresses. A key event in the ISR is the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α) by one of four stress-sensing kinases: PERK, GCN2, PKR, and HRI. Phosphorylated eIF2α leads to a global reduction in protein synthesis while paradoxically promoting the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4). ATF4, in turn, orchestrates the transcription of genes involved in stress adaptation and, if the stress is too severe, apoptosis.

Recent studies have definitively linked this compound's cytotoxic effects to its ability to trigger the ISR. Treatment with this compound leads to the phosphorylation of eIF2α and the subsequent induction of the transcription factors ATF3 and ATF4. These factors then drive the expression of the pro-apoptotic BH3-only protein NOXA, committing the cell to apoptosis.

Mechanism of Action: From Prohibitin Binding to ISR Activation

This compound's mechanism of action is a multi-step process that culminates in apoptosis through the ISR pathway.

-

Prohibitin Binding and Mitochondrial Stress: this compound directly binds to PHB1 and PHB2 in the inner mitochondrial membrane. This interaction disrupts the function of the PHB complex, leading to mitochondrial stress.

-

HRI Kinase Activation: The mitochondrial stress induced by this compound primarily activates the eIF2α kinase HRI (Heme-Regulated Inhibitor). Evidence suggests this activation may involve the OMA1-DELE1 signaling axis, which senses mitochondrial dysfunction. While this compound also induces Endoplasmic Reticulum (ER) stress and activates another eIF2α kinase, PERK, studies have shown that PERK is not the primary driver of the pro-apoptotic ISR in this context.

-

eIF2α Phosphorylation and ATF4 Induction: Activated HRI phosphorylates eIF2α, leading to the canonical downstream effects of the ISR. This includes the translational upregulation of ATF4 and the transcriptional induction of ATF3.

-

NOXA-Mediated Apoptosis: ATF3 and ATF4 bind to the promoter of the PMAIP1 gene, which encodes the pro-apoptotic protein NOXA. The resulting upregulation of NOXA protein levels triggers the intrinsic mitochondrial pathway of apoptosis. The necessity of this pathway is confirmed by the resistance of cells lacking BAX and BAK to this compound-induced cell death.

The role of the ISR in this compound-induced apoptosis is further solidified by experiments using the ISR inhibitor ISRIB. Pre-treatment with ISRIB significantly reduces ATF4 induction and protects cells from this compound's cytotoxic effects.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for studying this compound.

References

- 1. The prohibitin-binding compound this compound induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel prohibitin-binding compound induces the mitochondrial apoptotic pathway through NOXA and BIM upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NOXA upregulation by the prohibitin-binding compound this compound is transcriptionally regulated by integrated stress response-induced ATF3 and ATF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Prohibitin-Binding Compound this compound Activates the Integrated Stress Response through the eIF2α Kinase HRI - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Early Biological Activity of Fluorizoline

This technical guide provides a comprehensive overview of the early-stage research into the biological activity of this compound, a novel synthetic small molecule. The document details its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its initial characterization.

Core Mechanism of Action

This compound is a diaryl trifluorothiazoline compound that has been identified as a pro-apoptotic agent in a variety of cancer cell lines.[1] Its primary mechanism of action involves the direct binding to prohibitin 1 (PHB1) and prohibitin 2 (PHB2), which are scaffolding proteins located in the inner mitochondrial membrane.[2][3] This interaction disrupts mitochondrial function, leading to mitochondrial stress and the activation of the Integrated Stress Response (ISR).[2]

The ISR is a key signaling network that cells activate in response to various stressors. In the case of this compound treatment, the ISR is predominantly activated through the eIF2α kinase HRI (Eukaryotic Translation Initiation Factor 2 Alpha Kinase 3).[2] This activation leads to the phosphorylation of eIF2α, which in turn promotes the translation of specific mRNAs, including that of the activating transcription factor 4 (ATF4). ATF4, along with activating transcription factor 3 (ATF3), then upregulates the expression of the pro-apoptotic BH3-only protein NOXA.

NOXA plays a crucial role in the intrinsic apoptotic pathway by neutralizing anti-apoptotic BCL-2 family members, leading to the activation of BAX and BAK. The activation of these effector proteins results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately leading to apoptosis. While this compound has been observed to induce the production of reactive oxygen species (ROS), this has been shown to be independent of the apoptotic process.

Signaling Pathway Diagram

Caption: this compound-induced apoptotic signaling pathway.

Quantitative Biological Data

The following tables summarize the quantitative data from early studies on this compound's biological activity.

Table 1: Cytotoxicity (EC50/IC50) of this compound in Cancer Cells

| Cell Type | Assay | Duration | EC50/IC50 (μM) | Reference |

| Chronic Lymphocytic Leukemia (CLL) | Apoptosis | 24h | 8.1 ± 0.6 | |

| Primary Human CLL | Cytotoxicity | 24h | 9 | |

| Primary Human CLL | Cytotoxicity | 48h | 4 | |

| Primary Human CLL | Cytotoxicity | 72h | 4 | |

| MEC-1 (CLL cell line) | Cytotoxicity | 24h | 7.5 | |

| JVM-3 (CLL cell line) | Cytotoxicity | 24h | 1.5 |

Table 2: Cytotoxicity (EC50) of this compound in Non-Malignant Cells

| Cell Type | Assay | Duration | EC50 (μM) | Reference |

| Normal B Lymphocytes | Apoptosis | 24h | 10.9 ± 0.8 | |

| Normal T Lymphocytes | Apoptosis | 24h | 19.1 ± 2.2 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the early studies of this compound are provided below.

Cell Culture and Reagents

-

Cell Lines: HeLa, HAP1, Jurkat, MEC-1, and JVM-3 cells were cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Primary Cells: Peripheral blood mononuclear cells (PBMCs) from CLL patients and healthy donors were isolated by density gradient centrifugation.

-

This compound: The synthesis of this compound was performed as previously described. For in vitro experiments, it was dissolved in DMSO to create stock solutions.

Cell Viability and Apoptosis Assays

-

Flow Cytometry (Annexin V/7-AAD Staining): Cell viability was assessed by staining with Annexin V-APC and 7-AAD, followed by analysis on a flow cytometer. Non-apoptotic cells are defined as being negative for both Annexin V and 7-AAD.

-

CCK8 Assay: Cytotoxicity was determined using the Cell Counting Kit-8 (CCK8) according to the manufacturer's instructions. This colorimetric assay measures cell viability based on the production of a formazan dye.

Western Blot Analysis

-

Protein Extraction: Whole-cell lysates were prepared using lysis buffer containing protease and phosphatase inhibitors.

-

Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against proteins of interest (e.g., ATF4, p-PERK, NOXA, Caspase-3, PARP), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Gene Expression Analysis

-

RT-MLPA (Reverse Transcription-Multiplex Ligation-dependent Probe Amplification): mRNA levels of apoptosis-related genes were analyzed using RT-MLPA.

-

RT-qPCR (Quantitative Reverse Transcription PCR): Total RNA was isolated, reverse transcribed to cDNA, and then used for quantitative PCR with SYBR green to measure the expression levels of specific genes.

ROS Production Assay

-

Flow Cytometry: The production of reactive oxygen species was measured by flow cytometry using the CellROX® Deep Red Reagent. Cells were treated with this compound and then incubated with the reagent before analysis.

Experimental Workflow Diagram

Caption: General experimental workflow for this compound's biological activity assessment.

References

- 1. The prohibitin-binding compound this compound induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Prohibitin-Binding Compound this compound Activates the Integrated Stress Response through the eIF2α Kinase HRI - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel prohibitin-binding compound induces the mitochondrial apoptotic pathway through NOXA and BIM upregulation - PMC [pmc.ncbi.nlm.nih.gov]

Fluorizoline-Mediated Upregulation of NOXA Protein: A Technical Guide to a Novel Pro-Apoptotic Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorizoline, a novel synthetic diaryl trifluorothiazoline compound, has emerged as a potent inducer of apoptosis in a range of cancer cell lines and primary tumor cells. A key mechanism of its cytotoxic action is the p53-independent upregulation of the pro-apoptotic BCL-2 family member, NOXA. This technical guide provides an in-depth overview of the signaling pathway initiated by this compound, detailing its interaction with prohibitin (PHB) complexes and the subsequent activation of the Integrated Stress Response (ISR) leading to NOXA transcription. We present a compilation of quantitative data on this compound's efficacy, detailed experimental protocols for key assays, and visual diagrams of the core signaling pathway and experimental workflows to support further research and development in this area.

Introduction

This compound is a first-in-class small molecule that selectively binds to prohibitin 1 (PHB1) and prohibitin 2 (PHB2), highly conserved scaffolding proteins primarily located in the inner mitochondrial membrane.[1][2] This interaction triggers a signaling cascade that culminates in apoptosis, making this compound a promising candidate for cancer therapy, particularly in p53-mutated cancers.[1] A central event in this compound-induced apoptosis is the upregulation of the BH3-only protein NOXA (also known as PMAIP1).[1][3] NOXA acts as a sensitizer in the intrinsic apoptotic pathway by neutralizing the anti-apoptotic protein MCL-1. This guide elucidates the molecular mechanisms underpinning this compound's action on the NOXA protein.

Quantitative Data: Efficacy of this compound

The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cancer cell lines and primary patient samples. The following tables summarize key data points from published studies.

Table 1: Cytotoxicity of this compound in Cancer Cells

| Cell Type | Assay Type | Time Point(s) | IC50 / EC50 (μM) | Reference(s) |

| Chronic Lymphocytic Leukemia (CLL) - Primary Samples | Viability | 24h, 48h, 72h | 9, 4, 4 (IC50) | |

| Chronic Lymphocytic Leukemia (CLL) - Primary Samples | Viability | 24h | 8.1 ± 0.6 (mean EC50) | |

| MEC-1 (CLL Cell Line) | Viability | - | 7.5 (IC50) | |

| JVM-3 (CLL Cell Line) | Viability | - | 1.5 (IC50) | |

| Normal B Cells (CD19+) | Viability | 24h | 10.9 ± 0.8 (mean EC50) | |

| Normal T Cells (CD3+) | Viability | 24h | 19.1 ± 2.2 (mean EC50) |

Table 2: Time-Dependent Upregulation of NOXA Protein by this compound in Primary CLL Cells

| Treatment | Time Point | Observation | Reference(s) |

| 10 µM this compound | 8 hours | Upregulation of NOXA detected | |

| 10 µM this compound | 24 hours | Clear upregulation of NOXA in all samples |

Signaling Pathway of this compound-Induced NOXA Upregulation

This compound initiates a specific signaling cascade that leads to the transcriptional activation of the PMAIP1 gene, which encodes the NOXA protein. This pathway is independent of the tumor suppressor p53.

The key steps are:

-

Binding to Prohibitins: this compound directly binds to the PHB1/PHB2 complex in the mitochondria.

-

Induction of Integrated Stress Response (ISR): This binding event triggers the ISR, a cellular stress response pathway.

-

Activation of Transcription Factors: The ISR activation leads to the increased expression and activation of Activating Transcription Factor 3 (ATF3) and Activating Transcription Factor 4 (ATF4).

-

Transcriptional Upregulation of NOXA: ATF3 and ATF4 then bind to the promoter region of the PMAIP1 gene, driving the transcription of NOXA mRNA.

-

Induction of Apoptosis: The resulting increase in NOXA protein levels leads to the neutralization of MCL-1, unleashing BAX/BAK and triggering the mitochondrial pathway of apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on NOXA protein upregulation and apoptosis.

Cell Culture and Treatment

-

Cell Lines: HeLa, HAP1, MEC-1, and JVM-3 cells can be cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Primary Cells: Primary Chronic Lymphocytic Leukemia (CLL) cells are isolated from patient peripheral blood by Ficoll-Paque density gradient centrifugation.

-

This compound Preparation: this compound is dissolved in DMSO to create a stock solution (e.g., 20 or 100 mM) and stored at -20°C. The stock solution is diluted in culture medium to the desired final concentration for experiments. A vehicle control (DMSO) should be used in all experiments.

Western Blotting for NOXA Protein Detection

This protocol is for the detection of changes in NOXA protein levels following this compound treatment.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-50 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated with a primary antibody against NOXA (e.g., from Imgenex or Santa Cruz Biotechnology) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-tubulin) should also be used.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

RNA Extraction and RT-MLPA/RT-qPCR for NOXA mRNA Analysis

This protocol is for quantifying changes in PMAIP1 (NOXA) mRNA levels.

-

RNA Isolation: Total RNA is extracted from treated and untreated cells using a commercial kit (e.g., RNeasy Micro Kit, Qiagen) according to the manufacturer's instructions.

-

Reverse Transcriptase Multiplex Ligation-Dependent Probe Amplification (RT-MLPA): This technique allows for the simultaneous detection of multiple apoptosis-related mRNAs. A commercial kit (e.g., SALSA MLPA KIT R011-C1 Apoptosis, MRC-Holland) can be used as described in the manufacturer's protocol.

-

Quantitative Real-Time PCR (RT-qPCR):

-

cDNA is synthesized from total RNA using a cDNA synthesis kit.

-

RT-qPCR is performed using SYBR Green master mix and primers specific for PMAIP1 and a housekeeping gene (e.g., GAPDH) for normalization.

-

Apoptosis Assay by Flow Cytometry (Annexin V/7-AAD Staining)

This protocol is for the quantification of apoptosis induced by this compound.

-

Cell Preparation: After treatment, cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Cells are incubated with Annexin V conjugated to a fluorochrome (e.g., APC) and a viability dye such as 7-aminoactinomycin D (7-AAD) in the dark.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer.

-

Data Analysis: The cell population is gated to distinguish between viable (Annexin V-negative, 7-AAD-negative), early apoptotic (Annexin V-positive, 7-AAD-negative), and late apoptotic/necrotic (Annexin V-positive, 7-AAD-positive) cells.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is to confirm the binding of ATF3 and ATF4 to the NOXA promoter.

-

Cross-linking and Sonication: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared into smaller fragments by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with antibodies specific for ATF3 or ATF4, or a negative control IgG, to immunoprecipitate the transcription factor-DNA complexes.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

qPCR Analysis: The purified DNA is analyzed by qPCR using primers that amplify the region of the NOXA promoter containing the putative ATF3/ATF4 binding sites.

Conclusion

This compound represents a promising therapeutic agent that induces apoptosis through a well-defined, p53-independent mechanism involving the upregulation of the NOXA protein. The direct targeting of prohibitins, leading to the activation of the ISR and subsequent transcriptional activation of NOXA by ATF3 and ATF4, provides a novel strategy for overcoming resistance to conventional cancer therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers to further investigate and harness the therapeutic potential of this compound.

References

- 1. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The prohibitin-binding compound this compound induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the binding affinity of Fluorizoline to prohibitins

An In-depth Technical Guide to the Binding Affinity and Mechanism of Action of Fluorizoline on Prohibitins

Introduction

This compound is a first-in-class synthetic, small molecule with a diaryl trifluorothiazoline scaffold that has been identified as a potent inducer of p53-independent apoptosis across a wide range of cancer cell lines.[1][2] Its primary molecular targets are Prohibitin 1 (PHB1) and Prohibitin 2 (PHB2), highly conserved proteins that form hetero-oligomeric ring-like complexes mainly in the inner mitochondrial membrane.[3][4] Prohibitins are implicated in numerous cellular processes, including mitochondrial integrity, cell proliferation, and apoptosis.[1] This technical guide provides a comprehensive overview of the binding characteristics of this compound to prohibitins, detailing the quantitative metrics of its efficacy, the experimental protocols used for its investigation, and the downstream signaling pathways it modulates.

Binding Affinity and Efficacy Data

This compound directly and selectively binds to both PHB1 and PHB2. While direct biophysical measurements of the dissociation constant (Kd) are not extensively reported in the literature, the compound's potent biological activity is well-characterized through functional assays that measure its effective and inhibitory concentrations in inducing apoptosis in cancer cells. This functional affinity data is summarized below.

| Cell Type | Assay Duration | Metric | Value Range (μM) | Mean Value (μM) | Reference |

| Chronic Lymphocytic Leukemia (CLL) | 24 hours | EC₅₀ | 2.5 - 20 | 8.1 ± 0.6 | |

| Chronic Lymphocytic Leukemia (CLL) | 24 hours | IC₅₀ | Not Specified | 9 | |

| Chronic Lymphocytic Leukemia (CLL) | 48 hours | IC₅₀ | Not Specified | 4 | |

| Chronic Lymphocytic Leukemia (CLL) | 72 hours | IC₅₀ | Not Specified | 4 | |

| MEC-1 (CLL Cell Line) | Not Specified | IC₅₀ | Not Specified | 7.5 | |

| JVM-3 (CLL Cell Line) | Not Specified | IC₅₀ | Not Specified | 1.5 |

-

EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

-

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor where the response (or binding) is reduced by half.

Mechanism of Action and Signaling Pathways

The binding of this compound to the PHB complex in the inner mitochondrial membrane disrupts its normal function, leading to mitochondrial stress and the activation of multiple downstream signaling cascades that converge on apoptosis. The pro-apoptotic effects of this compound are critically dependent on the presence of prohibitins, as cells depleted of PHBs exhibit significant resistance to the compound.

Intrinsic (Mitochondrial) Apoptotic Pathway

The primary mechanism of this compound-induced cell death is through the intrinsic apoptotic pathway. Binding to PHBs leads to the transcriptional upregulation of the pro-apoptotic BH3-only proteins NOXA and BIM. These proteins are critical initiators of apoptosis, which in turn activate the effector proteins BAX and BAK. This activation results in mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.

Caption: this compound-Induced Intrinsic Apoptotic Pathway.

Integrated Stress Response (ISR)

This compound's interaction with mitochondrial prohibitins induces significant mitochondrial stress, characterized by fragmentation and cristae disruption. This stress is a potent activator of the Integrated Stress Response (ISR). The primary mediator of this activation is the eIF2α kinase HRI (Heme-Regulated Inhibitor). Phosphorylation of eIF2α by HRI suppresses global protein translation while selectively promoting the translation of specific mRNAs, most notably that of the transcription factor ATF4. ATF4, in turn, drives the transcription of target genes, including NOXA, thereby linking the ISR directly to the apoptotic machinery. Concurrently, this compound treatment also induces Endoplasmic Reticulum (ER) stress, activating the PERK kinase, another eIF2α kinase, though HRI appears to be the primary driver of the ISR in this context.

Caption: Activation of the Integrated Stress Response by this compound.

Experimental Protocols

The investigation of this compound's binding affinity and mechanism of action relies on a combination of molecular and cell biology techniques.

Cell Viability and Apoptosis Assays

-

Objective: To quantify the cytotoxic and pro-apoptotic effects of this compound.

-

Methodology:

-

Cell Culture: Cancer cell lines (e.g., HeLa, HAP1) or primary cells (e.g., CLL patient samples) are cultured under standard conditions.

-

Treatment: Cells are incubated with a range of this compound concentrations (e.g., 1.25 to 20 μM) for specified durations (e.g., 24, 48, 72 hours). A DMSO vehicle control is run in parallel.

-

Staining: Cells are harvested and stained with Annexin V (conjugated to a fluorophore like APC or FITC) and a viability dye (like 7-AAD or Propidium Iodide). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.

-

Analysis: Stained cells are analyzed using a flow cytometer. The percentage of non-apoptotic (Annexin V negative) cells is quantified to determine cell viability. EC₅₀ and IC₅₀ values are calculated from dose-response curves.

-

Western Blot Analysis

-

Objective: To detect changes in the expression and activation of key proteins in the apoptotic and stress response pathways.

-

Methodology:

-

Cell Lysis: Following treatment with this compound, cells are lysed in a buffer (e.g., Laemmli sample buffer) to extract total protein.

-

Quantification: Protein concentration is determined using a suitable assay (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein (e.g., 25 µg) are separated by size via SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., cleaved-PARP, cleaved-Caspase-3, NOXA, p-JNK, p-p38, ATF4). This is followed by incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate and imaged. A loading control protein (e.g., β-Actin) is used to ensure equal protein loading.

-

Gene Expression Analysis (RT-MLPA)

-

Objective: To analyze the mRNA expression profile of apoptosis-related genes following this compound treatment.

-

Methodology:

-

RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit.

-

Reverse Transcription: RNA is reverse-transcribed into cDNA using a gene-specific primer mix.

-

Probe Hybridization & Ligation: The cDNA is hybridized overnight with the RT-MLPA probe mix. Annealed probes are then ligated.

-

PCR Amplification: The ligation products are amplified by PCR using fluorescently labeled primers.

-

Analysis: The amplified fragments are separated and quantified by capillary electrophoresis. The relative abundance of each mRNA is calculated by comparing peak areas.

-

Caption: Experimental Workflow for Assessing this compound's Effects.

Conclusion

This compound represents a novel class of pro-apoptotic compounds that function through direct binding to prohibitins 1 and 2. Its efficacy, demonstrated by low micromolar EC₅₀ and IC₅₀ values in various cancer cells, is mediated by the induction of mitochondrial stress. This triggers the intrinsic apoptotic pathway via upregulation of NOXA and BIM, and activates the Integrated Stress Response through the HRI-eIF2α-ATF4 axis. The detailed methodologies and pathways described herein provide a technical foundation for researchers and drug development professionals investigating prohibitin-targeted cancer therapies.

References

- 1. A novel prohibitin-binding compound induces the mitochondrial apoptotic pathway through NOXA and BIM upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [cnreagent.com]

- 3. The Prohibitin-Binding Compound this compound Activates the Integrated Stress Response through the eIF2α Kinase HRI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The prohibitin-binding compound this compound inhibits mitophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Effects of Fluorizoline on Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorizoline is a synthetic, small-molecule compound that has garnered significant interest for its potent pro-apoptotic activity in a range of cancer cell lines. Its primary intracellular target is the prohibitin (PHB) complex, specifically PHB1 and PHB2, which are highly expressed in the inner mitochondrial membrane. By binding to prohibitins, this compound disrupts mitochondrial homeostasis, leading to a cascade of events that culminate in cell death. This technical guide provides an in-depth analysis of the effects of this compound on mitochondrial function, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers investigating the mechanism of action of this compound and for professionals involved in the development of novel therapeutics targeting mitochondrial pathways in cancer.

Core Mechanism of Action at the Mitochondria

This compound exerts its effects by directly binding to the PHB1 and PHB2 proteins, which form hetero-oligomeric ring-like complexes in the inner mitochondrial membrane.[1][2] These complexes are crucial for maintaining mitochondrial integrity and function, playing roles in the organization of the mitochondrial genome, cristae morphogenesis, and the assembly of respiratory chain supercomplexes.[1][3][4]

The binding of this compound to the PHB complex is a critical initiating event that leads to:

-

Mitochondrial Stress: Disruption of the normal function of prohibitins triggers a state of mitochondrial stress.

-

Morphological Changes: Cells treated with this compound exhibit significant alterations in mitochondrial morphology, including fragmentation of the mitochondrial network and disorganization of the cristae.

-

Induction of Apoptosis: The mitochondrial stress culminates in the activation of the intrinsic (mitochondrial) apoptotic pathway.

Quantitative Analysis of Mitochondrial Effects

The following tables summarize the key quantitative data regarding the impact of this compound on various cell lines.

Table 1: Cytotoxicity and Apoptosis Induction

| Cell Line | Compound | Concentration (µM) | Time (h) | Effect | Reference |

| Chronic Lymphocytic Leukemia (CLL) Cells (Primary) | This compound | 1.25 - 20 | 24 | Dose-dependent decrease in cell viability. EC50 range: 2.5 - 20 µM (mean 8.1 µM). | |

| HeLa | This compound | 10 | 24 | Increased apoptosis. | |

| HAP1 | This compound | 5 | 24 | Increased apoptosis. | |

| Jurkat | This compound | 10 | 24 | Increased apoptosis. |

Table 2: Effects on Mitochondrial Bioenergetics and ROS Production

| Parameter | Cell Line | Concentration (µM) | Time (h) | Result | Reference |

| Oxygen Consumption Rate (OCR) | HEK293T | 15 | 4 | No alteration in basal or maximal respiration. | |

| U2OS | 20 | 4 | No alteration in basal or maximal respiration. | ||

| Mitochondrial Membrane Potential (ΔΨm) | Jurkat | 10 | 8 | Slight loss, suggested to be a consequence of apoptosis. | |

| Reactive Oxygen Species (ROS) Production | Jurkat | 10 | 1 | Increased production of superoxide and hydroxyl radicals. |

Signaling Pathways and Molecular Interactions

This compound-induced mitochondrial stress activates a well-defined signaling cascade leading to apoptosis.

Integrated Stress Response (ISR) Activation

The primary response to this compound-induced mitochondrial stress is the activation of the Integrated Stress Response (ISR). This is predominantly mediated by the eIF2α kinase HRI (Eukaryotic Translation Initiation Factor 2 Alpha Kinase 1).

Intrinsic Apoptosis Pathway

The upregulation of ISR target genes, particularly the BH3-only protein NOXA, is a critical step in initiating the mitochondrial pathway of apoptosis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's effects on mitochondrial function.

Assessment of Apoptosis by Flow Cytometry

This protocol is for quantifying apoptosis via Annexin V and Propidium Iodide (PI) staining.

-

Principle: Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

-

Reagents:

-

This compound stock solution (in DMSO)

-

Annexin V-APC (or other fluorophore conjugate)

-

Propidium Iodide (PI) solution

-

Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

-

Procedure:

-